molecular formula C8H8N2O B1386956 (1H-indazol-6-yl)methanol CAS No. 916902-55-1

(1H-indazol-6-yl)methanol

Cat. No. B1386956
M. Wt: 148.16 g/mol
InChI Key: WZCQPVLAXQMTJO-UHFFFAOYSA-N
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Description

“(1H-indazol-6-yl)methanol” is a chemical compound with the molecular formula C8H8N2O . It has a molecular weight of 148.16 g/mol . The IUPAC name for this compound is 1H-indazol-6-ylmethanol .


Synthesis Analysis

Recent strategies for the synthesis of 1H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The InChI code for “(1H-indazol-6-yl)methanol” is InChI=1S/C8H8N2O/c11-5-6-1-2-7-4-9-10-8(7)3-6/h1-4,11H,5H2,(H,9,10) . The Canonical SMILES for this compound is C1=CC2=C(C=C1CO)NN=C2 .


Chemical Reactions Analysis

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications. They can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .


Physical And Chemical Properties Analysis

“(1H-indazol-6-yl)methanol” has a topological polar surface area of 48.9 Ų and a complexity of 140 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound is rotatable with a bond count of 1 .

Scientific Research Applications

Chemical Synthesis and Reaction Mechanism

(1H-indazol-6-yl)methanol has been an area of interest in chemical synthesis and reaction mechanism studies. Alkorta et al. (2022) investigated the reaction of NH-indazoles with formaldehyde in aqueous hydrochloric acid and reported the first X-ray structures of four (1H-indazol-1-yl)methanol derivatives. The study provided insights into the formation mechanism of N1-CH2OH derivatives, characterizing 2-substituted derivatives by multinuclear NMR and confirming the theoretical calculations through gauge-invariant atomic orbitals (GIAOs) at the B3LYP/6-311++G(d,p) level (Alkorta et al., 2022).

Catalysis and Chemical Transformations

(1H-indazol-6-yl)methanol derivatives have shown potential in catalysis and chemical transformations. Ozcubukcu et al. (2009) developed a highly active catalyst for Huisgen 1,3-dipolar cycloadditions based on the tris(triazolyl)methanol-Cu(I) structure. The catalyst, formed from a new tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, demonstrated high efficiency and compatibility with free amino groups, enhancing the reaction process (Ozcubukcu et al., 2009).

Anticancer Activity Evaluation

The compounds derived from (1H-indazol-6-yl)methanol have also been studied for their potential in medical applications, specifically in anticancer activity. Dong et al. (2017) synthesized new 1-aryl-4-[(aziridine-1-yl)diaryl-methyl]-5-methyl-1H-1,2,3-triazole derivatives and evaluated their anticancer activity against human leukemia and hepatoma cells, with some compounds showing high efficiency (Dong et al., 2017).

Computational Chemistry Studies

Computational chemistry has also been utilized to understand the properties of (1H-indazol-6-yl)methanol derivatives. Ma et al. (2017) conducted computational chemistry studies to understand how triazole derivatives interact with mild steel surfaces, indicating the potential of these derivatives in corrosion inhibition (Ma et al., 2017).

Solubility and Thermodynamic Studies

Understanding the solubility of (1H-indazol-6-yl)methanol derivatives is crucial for their practical application. Liang et al. (2016) measured and correlated the solubility of (1-benzyl-1H-1,2,3-triazole-4-yl)methanol in different solvents at various temperatures, providing valuable data for the chemical's application in different conditions (Liang et al., 2016).

Future Directions

The thermodynamic internal energy calculation of these tautomers points view 1H-indazole as the predominant and stable form over 2H-indazole . This provides a theoretical basis for the structural optimization of novel benzimidazole analogues to develop strong inhibitors against FLT3 mutants for AML therapeutics .

properties

IUPAC Name

1H-indazol-6-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-5-6-1-2-7-4-9-10-8(7)3-6/h1-4,11H,5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZCQPVLAXQMTJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CO)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657123
Record name (1H-Indazol-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-indazol-6-yl)methanol

CAS RN

916902-55-1
Record name (1H-Indazol-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-indazol-6-ylmethanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
D Im, J Jun, J Baek, H Kim, D Kang, H Bae… - Journal of Enzyme …, 2022 - Taylor & Francis
Fms-like tyrosine kinase 3 (FLT3) has been verified as a therapeutic target for acute myeloid leukaemia (AML). In this study, we report a series of 2-(1H-indazol-6-yl)-1H-benzo[d]…
Number of citations: 5 www.tandfonline.com
L Rooney, A Vidal, AM D'Souza… - Journal of medicinal …, 2014 - ACS Publications
A high throughput screening campaign identified 5-(2-chlorophenyl)indazole compound 4 as an antagonist of the transient receptor potential A1 (TRPA1) ion channel with IC 50 = 1.23 …
Number of citations: 48 pubs.acs.org
B Ko, Y Jang, S Kwak, H You, J Kim… - Journal of Medicinal …, 2023 - ACS Publications
Chemokine-like receptor 1 (CMKLR1)─a G protein-coupled receptor─has functional roles in the immune system and related diseases, including psoriasis and metabolic diseases. …
Number of citations: 3 pubs.acs.org

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